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Clinical Trial Results Overview

Aspect Details

Study Design Randomized, double-blind, placebo-controlled trial over 24 weeks [1]

Participants 449 patients with clinically probable Alzheimer's disease [1]

Dosages Placebo, Velnacrine 150 mg/day, Velnacrine 225 mg/day [1]

Primary Efficacy
Endpoints

Alzheimer's Disease Assessment Scale (ADAS-cog), Clinical Global

Impression of Change (CGIC) [1]

| Key Efficacy Findings | - ADAS-cog: Deterioration in placebo group; stabilization in velnacrine groups.

CGIC: Scores favored velnacrine 225 mg/day over placebo.
Dose Response: 225 mg/day was more effective than 150 mg/day [1]. | | Common Adverse Events
| Diarrhea (rarely interrupted therapy) [1]. | | Serious Adverse Events | Reversible abnormal liver
function: 30% (150 mg) and 24% (225 mg) of patients discontinued treatment due to elevated liver

enzymes (≥5x upper limit normal), compared to 3% in placebo group [1]. |

Experimental Protocol Details
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For a clear understanding of the trial's methodology, here is a breakdown of the key experimental protocols

used in the primary efficacy study [1].

Patient Population:
Adults with probable Alzheimer's

(NINCDS-ADRDA criteria)

Single-Blind Washout Period

Randomization (1:1:1)

Placebo Group
(n=152)

Velnacrine 150 mg/d
(n=149)

Velnacrine 225 mg/d
(n=148)

24-Week Treatment Period

Primary Endpoint Assessment

Click to download full resolution via product page

Key Methodological Elements:

Patient Population: The trial enrolled patients with "clinically probable Alzheimer's disease" as

defined by the standardized National Institute of Neurological Disorders and Stroke–Alzheimer's
Disease and Related Disorders Association (NINCDS-ADRDA) criteria [1]. This ensured a

homogeneous and well-characterized study population.
Outcome Measures:
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Cognitive and Memory Function: Measured using the Alzheimer's Disease Assessment
Scale (ADAS-cog), a standardized psychometric scale that evaluates memory, attention,
language, and praxis [1].

Overall Clinical Effect: Assessed via the Clinical Global Impression of Change (CGIC),
which is a clinician's rated assessment of whether a patient's overall condition has improved or

deteriorated since the start of the trial [1].
Data Analysis: The study used between-group comparisons (each velnacrine dose vs. placebo) to

determine statistical significance in the change from baseline on the ADAS-cog and CGIC scores [1].

Efficacy and Safety in Context

To help you contextualize velnacrine's profile, here is a comparison with other first-generation and second-

generation cholinesterase inhibitors.

Drug / Class Efficacy Summary Key Safety Concerns
Development /
Approval Status

Velnacrine (First-
Gen)

Modest significant
benefit; improvement in

ADAS-cog & CGIC [1].

Hepatotoxicity (dose-
related, reversible liver

enzyme elevation);
neutropenia in rare cases [1]

[2] [3].

Development likely
discontinued (due

to safety profile).

Tacrine (First-
Gen)

First AChEI approved;

demonstrated efficacy [4].

Significant hepatotoxicity
[5] [4].

Withdrawn from the

market.

Second-Gen
AChEIs
(Donepezil,

Rivastigmine,
Galantamine)

Modest but significant

therapeutic effect; pooled
analysis shows ~9%

more global responders
vs. placebo [6].

Generally better tolerated;

common side effects are
gastrointestinal (nausea,

diarrhea); less risk of severe
hepatotoxicity [6].

Approved and

widely marketed for
Alzheimer's disease

[6] [4].

Conclusion for Researchers

The clinical data for velnacrine maleate illustrates a classic challenge in drug development: a clear but

modest efficacy signal was outweighed by a significant safety risk, specifically hepatotoxicity. Its profile
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as a first-generation cholinesterase inhibitor is consistent with the trajectory of tacrine, which was ultimately

withdrawn from the market.

The subsequent successful development and approval of second-generation AChEIs (donepezil, rivastigmine,

galantamine), which offered a more favorable safety profile, ultimately made velnacrine non-viable as a

therapeutic candidate [6] [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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